molecular formula C9H10ClN3 B8193995 4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193995
M. Wt: 195.65 g/mol
InChI Key: BDQZQXPJQMNPLG-UHFFFAOYSA-N
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Description

4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane, the intermediate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is formed. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride and amines under anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy.

    Biological Studies: Investigated for its potential to modulate biological pathways and its effects on cellular processes.

    Industrial Chemistry: Employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at positions 7 and 2, respectively, can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4-chloro-7-ethyl-2-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-13-5-4-7-8(10)11-6(2)12-9(7)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQZQXPJQMNPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1N=C(N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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